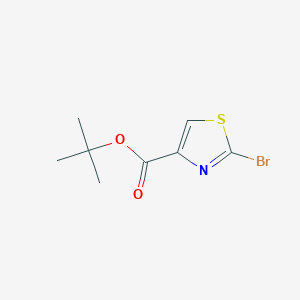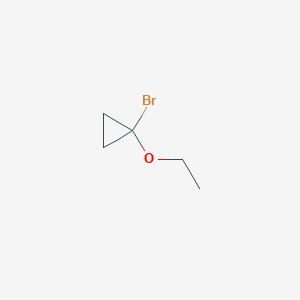
1-Bromo-1-ethoxycyclopropane
Overview
Description
1-Bromo-1-ethoxycyclopropane is a chemical compound with the molecular formula C5H9BrO . It is a colorless to yellow liquid with a molecular weight of 165.03 .
Synthesis Analysis
The synthesis of this compound has been developed starting from inexpensive γ-butyrolactone via bromination, cyclisation, ammoniation and dehydration reaction . The sequence proceeds in good yield .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H9BrO . The InChI code for the compound is 1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3 .Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid . It has a molecular weight of 165.03 . The compound is sparingly soluble in water and soluble in most organic solvents.Scientific Research Applications
Synthesis and Reaction Studies
Synthesis of Cyclobutanones : 1-Bromo-1-ethoxycyclopropane is used as an intermediate in the synthesis of cyclobutanones, particularly in the formation of (E)-2-(1-Propenyl)cyclobutanone, demonstrating its utility in ring expansion reactions and ether by halogen replacement reactions (Miller & Gadwood, 2003).
Formation of Cyclopropanes and Heterocycles : It aids in the formation of cyclopropane lactones and fused heterocyclic compounds, playing a significant role in the reaction mechanisms involving Michael initiated ring closure reactions (Fariña et al., 1987).
Strained Hydrocarbons Synthesis : Its utility is observed in the synthesis of highly strained hydrocarbons like tetracyclo[3.3.1.13.7.01.3]decane, where it reacts with bromine to yield intermediate bromoadamantyloxonium tribromide (Pincock et al., 1972).
Cycloaddition Reactions : It undergoes dimerizations and cycloaddition reactions to form compounds like dispiro[2.0.2.2]octanes, demonstrating its reactivity in the formation of complex molecular structures (Bottini & Cabral, 1978).
Synthesis of Juvenile Hormone and Terpenoid Structures : The compound is effective in the synthesis of homoterpenoid and terpenoid structures, such as juvenile hormone (JH-II) and β-sinensal, showcasing its versatility in organic synthesis (Morizawa et al., 1984).
Electroreductions and Asymmetric Synthesis : It is involved in electroreductions of bromocyclopropanes, leading to optically active products, indicating its potential in asymmetric synthesis (Hazard et al., 1982).
Miscellaneous Applications
Access to Bicyclopropyl Derivatives : It is used in the synthesis of various 1-cyclopropylcyclopropane derivatives, illustrating its role in accessing diverse bicyclopropyl compounds (Meijere et al., 2010).
Carbonylation Studies : The compound is a key player in the electrochemical reductive carbonylation studies, highlighting its importance in carbonylation reactions (Yanilkin et al., 1996).
Halogenated Catechols Formation : It contributes to the formation of halogenated catechols through cycloaddition reactions, underlining its role in the synthesis of specialized organic compounds (Truong et al., 2010).
Identification in Food Quality Control : Its derivative, 2-alkylcyclobutanone, is used as a marker for identifying irradiated foods, demonstrating its application in food quality control (Mörsel & Schmiedl, 1994).
Silacyclopropanes Synthesis : The compound is instrumental in synthesizing stable 1-bromo-1-silacyclopropanes, a new route to silacyclopropanes, showcasing its role in silicon chemistry (Cho et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-1-ethoxycyclopropane is a chemical compound with the molecular formula C5H9BrO The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that bromo compounds often participate inE2 elimination reactions , which require an anti-periplanar arrangement of atoms . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in the molecular structure.
Biochemical Pathways
It’s known that the compound can be used in the synthesis of variouscyclobutanones , indicating that it may influence pathways related to these structures.
Result of Action
Given its potential role in the synthesis of cyclobutanones , it may influence cellular processes related to these structures.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the rate of E2 elimination reactions, which this compound might participate in, can be influenced by factors such as temperature, solvent, and the presence of a base .
Properties
IUPAC Name |
1-bromo-1-ethoxycyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSPBKRLRIJAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538811 | |
| Record name | 1-Bromo-1-ethoxycyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95631-62-2 | |
| Record name | 1-Bromo-1-ethoxycyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-Bromo-1-ethoxycyclopropane in organic synthesis?
A1: this compound serves as a valuable reagent for synthesizing cyclobutanones. [, ] This compound can undergo lithium-halogen exchange reactions to form 1-Lithio-1-ethoxycyclopropane, a nucleophile that reacts with various electrophiles. [] Subsequent transformations can lead to the formation of cyclobutanone derivatives.
Q2: Can you describe the mechanism of cyclobutanone formation using this compound?
A2: While the provided abstracts don't detail the complete mechanism, we can infer the key steps:
- Lithium-Halogen Exchange: this compound reacts with a strong base like tert-butyllithium to form 1-Lithio-1-ethoxycyclopropane. []
- Nucleophilic Attack: The 1-Lithio-1-ethoxycyclopropane acts as a nucleophile and attacks an electrophile. One example from the abstracts is the reaction with (E)-1-ethoxy-1-(1-hydroxy-2-butenyl)cyclopropane. []
- Ring Expansion & Rearrangement: The resulting intermediate undergoes ring expansion and potential rearrangements to yield the desired cyclobutanone derivative. [, ]
Q3: Are there alternative methods to generate the reactive intermediate, 1-Lithio-1-ethoxycyclopropane?
A3: Yes, researchers have explored alternative routes to generate 1-Lithio-1-ethoxycyclopropane. One method involves reductive lithiation of 1-methoxy-1-phenylthiocyclopropane using Lithium 4,4′-Di-tert-butylbiphenylide (LDBB) or Lithium 1-(Dimethylamino)naphthalenide (LDMAN). [] This suggests that modifying the substituents on the cyclopropane ring can provide alternative synthetic pathways.
Q4: What are the potential advantages of using this compound over other cyclobutanone synthesis methods?
A4: While the provided abstracts don't directly compare this compound with other methods, its value likely lies in:
- Mild Reaction Conditions: Organolithium reagents are highly reactive, but using low temperatures (-78°C) allows for greater control and selectivity. []
Q5: What are the safety considerations when working with this compound?
A5: The abstracts highlight that reactions involving this compound often utilize air and moisture-sensitive reagents like tert-butyllithium, which is extremely pyrophoric. [, ] Researchers need to take appropriate precautions:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


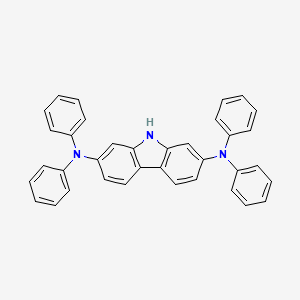
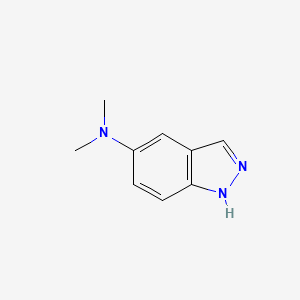
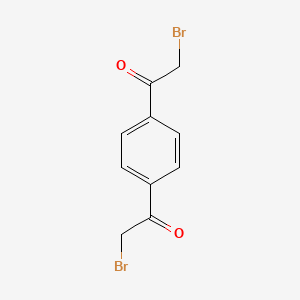

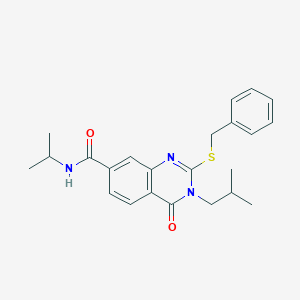
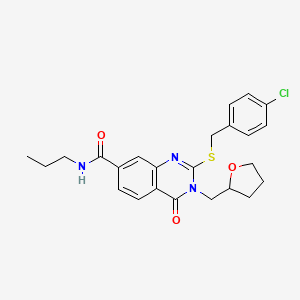
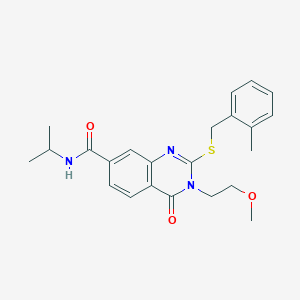




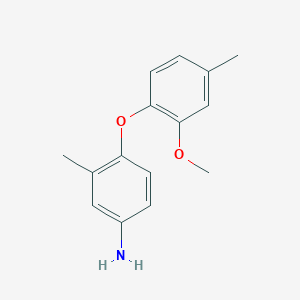
![3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine](/img/structure/B3059152.png)
